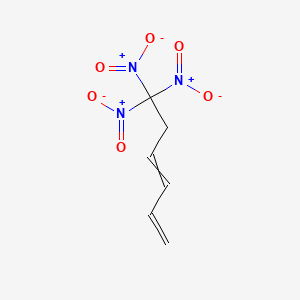

6,6,6-Trinitrohexa-1,3-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62115-86-0 |

|---|---|

Molecular Formula |

C6H7N3O6 |

Molecular Weight |

217.14 g/mol |

IUPAC Name |

6,6,6-trinitrohexa-1,3-diene |

InChI |

InChI=1S/C6H7N3O6/c1-2-3-4-5-6(7(10)11,8(12)13)9(14)15/h2-4H,1,5H2 |

InChI Key |

NOHQFVDRLPTKOL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Purification and Isolation Methodologies in Research Contexts

The purification of a potentially reactive and energetic compound like 6,6,6-Trinitrohexa-1,3-diene would require careful consideration of the techniques employed to ensure both purity and safety. The methods would be adapted from those used for other dienes and nitro compounds.

For research-scale purification, a combination of techniques would likely be necessary to isolate this compound from starting materials, reagents, and byproducts.

Chromatography:

Column chromatography is a standard method for purifying organic compounds. stackexchange.com For a nitro-containing diene, silica (B1680970) gel could be used as the stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. stackexchange.com The polarity of the eluent would be optimized to achieve good separation. Given that some nitro compounds can be sensitive, care must be taken to avoid decomposition on the stationary phase. reddit.com

Recrystallization:

If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture would be a primary method for purification. The choice of solvent would be critical to ensure that the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

Distillation:

For liquid dienes, distillation can be an effective purification method. google.com However, for a high molecular weight, poly-nitro compound, this would likely require high vacuum to avoid thermal decomposition.

Removal of Specific Impurities:

Conjugated Diene Impurities: In the synthesis of alpha-olefins, conjugated dienes are sometimes removed by treating the product with an acid-treated montmorillonite (B579905) clay. google.com

Dinitro Aromatic Impurities: In the purification of mononitro aromatic compounds, dinitro impurities can be selectively reduced to nitroamines, which can then be separated. google.com

Color-Forming Impurities in Nitroalcohols: Impurities in nitroalcohols, which may include nitroolefins, can sometimes be removed by polymerization of the impurities followed by separation. google.com

| Purification Technique | Description | Applicability to Nitro-Dienes |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for separating compounds with different polarities. stackexchange.com |

| Recrystallization | Purification of solids based on differences in solubility. | A primary method if the target compound is a stable solid. reddit.com |

| Distillation | Separation of liquids based on differences in boiling points. | Potentially useful under high vacuum for thermally sensitive compounds. google.com |

| Selective Chemical Reaction | Conversion of impurities to more easily separable forms. | Can be used to remove specific byproducts like dinitro compounds. google.com |

Theoretical and Computational Investigations of 6,6,6 Trinitrohexa 1,3 Diene

Quantum Chemical Characterization of Electronic Structure and Bonding

While no specific studies on 6,6,6-trinitrohexa-1,3-diene are available, the electronic structure can be inferred from related molecules. The presence of the conjugated diene system in conjunction with the strongly electron-withdrawing trinitromethyl group is expected to result in a highly polarized molecule.

Delocalization and Resonance Effects in the Trinitrodiene System

The 1,3-diene moiety allows for π-electron delocalization across the four-carbon chain. This delocalization is a key feature of conjugated systems, contributing to their stability and reactivity. The presence of the C(NO₂)₃ group at the C6 position, however, would significantly influence this delocalization. The three nitro groups are powerful electron-withdrawing groups, which would pull electron density away from the diene system. This inductive effect would likely lead to a significant polarization of the C5-C6 bond and could also impact the electron distribution within the diene. Resonance structures can be drawn to illustrate the delocalization within the diene and the electron-withdrawing nature of the trinitromethyl group.

Prediction of Molecular Orbitals and Charge Distribution

Computational methods like Density Functional Theory (DFT) would be essential to predict the molecular orbitals and charge distribution of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. It is anticipated that the HOMO would be primarily located on the diene system, while the LUMO would likely be centered on the electron-deficient trinitromethyl group. This would result in a relatively small HOMO-LUMO gap, suggesting the molecule could be reactive.

A hypothetical charge distribution analysis would likely show a significant partial positive charge on the C6 carbon and the nitrogen atoms of the nitro groups, with a corresponding buildup of negative charge on the oxygen atoms. The carbon atoms of the diene would also exhibit a nuanced charge distribution due to the competing effects of conjugation and induction.

Conformational Analysis and Isomerization Pathways via Computational Chemistry

The flexibility of the single bond between C4 and C5 would allow for different rotational isomers (rotamers) of this compound.

Energetic Landscape of Rotational Isomers

Computational modeling could map the potential energy surface for rotation around the C4-C5 bond. This would reveal the relative energies of different conformers, such as the s-trans and s-cis conformations of the diene relative to the trinitromethyl group. Steric hindrance between the hydrogen atom on C5 and the bulky trinitromethyl group would likely play a significant role in determining the most stable conformer. It is plausible that a skewed or gauche conformation would be energetically favored to minimize steric repulsion.

Transition State Characterization for Isomerization Reactions

The isomerization between different rotamers would proceed through specific transition states. Computational chemistry could be used to locate and characterize these transition states, providing information about the energy barriers for conformational changes. These barriers would dictate the rate of interconversion between different isomers at a given temperature.

Reaction Mechanism Elucidation for Formation and Transformation of this compound

The formation of this compound would likely involve the reaction of a suitable diene precursor with a source of the trinitromethyl group. The transformation of this compound would be dictated by the reactive sites, namely the conjugated diene system and the trinitromethyl group.

The conjugated diene system could undergo various reactions, including electrophilic additions and cycloadditions (e.g., Diels-Alder reactions). The electron-withdrawing nature of the trinitromethyl group would deactivate the diene towards electrophilic attack but could make it a good dienophile in Diels-Alder reactions with electron-rich dienes.

The trinitromethyl group is a known leaving group in some reactions, and its transformations could involve nucleophilic substitution or elimination pathways. The high degree of nitration also suggests that the compound could be energetically unstable and potentially explosive, a property common to many polynitro compounds. libretexts.org

No Publicly Available Research Found for this compound

Despite a comprehensive search for scientific literature and data, no information could be found on the chemical compound this compound. As a result, the requested article focusing on its theoretical and computational investigations cannot be generated.

The scientific databases and search engines queried returned information on related but distinct molecules, such as other 1,3-dienes, various trinitro-substituted compounds, and cyclohexadiene derivatives. However, no literature specifically addresses the synthesis, properties, or computational analysis of this compound.

This absence of data prevents the creation of an accurate and informative article as outlined. The requested sections on:

Predictive Spectroscopy and Vibrational Analysis using Density Functional Theory (DFT)

along with the corresponding data tables, cannot be produced without foundational research on the target compound. It appears that this compound is either a novel compound that has not yet been described in publicly accessible literature or a hypothetical structure that has not been the subject of theoretical investigation.

Therefore, the generation of the requested English article is not possible at this time due to the lack of available scientific information.

Chemical Reactivity and Derivatization of 6,6,6 Trinitrohexa 1,3 Diene

Investigations into Nucleophilic Attack on the Nitro-Substituted Diene System

The presence of three nitro groups on the C6 carbon of 6,6,6-trinitrohexa-1,3-diene renders the diene system highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the trinitromethyl group significantly influences the electron density distribution across the conjugated π-system, making the carbon atoms of the diene more attractive to nucleophiles.

Research into the nucleophilic substitution on analogous trinitroaromatic compounds, such as the preparation of 1,3-diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), provides insights into the potential reactivity of the trinitrodiene system. osti.gov These syntheses often involve vicarious nucleophilic substitution, a method that utilizes nucleophiles to replace hydrogen atoms on electron-deficient aromatic rings. osti.gov For instance, the reaction of trinitroaromatic compounds with 1,1,1-trialkylhydrazinium halides in the presence of a strong base can lead to the introduction of amino groups. osti.gov This suggests that similar strategies could be employed to functionalize the this compound scaffold.

The reactivity of the diene system towards nucleophiles is expected to be position-dependent, with the terminal carbons of the diene being likely sites for nucleophilic addition. The specific outcomes of such reactions would be influenced by the nature of the nucleophile, the reaction conditions, and the steric hindrance posed by the bulky trinitromethyl group.

Cycloaddition Reactions Involving the Diene Moiety (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The conjugated diene moiety of this compound is a prime candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. orgoreview.comucalgary.camasterorganicchemistry.com This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. orgoreview.comucalgary.ca The reactivity in a Diels-Alder reaction is generally enhanced when the diene is electron-rich and the dienophile is electron-poor. ucalgary.ca However, the strongly electron-withdrawing trinitromethyl group in this compound would render it an electron-poor diene. Consequently, it would be expected to react more readily with electron-rich dienophiles.

The stereospecificity of the Diels-Alder reaction is a key feature, where the stereochemistry of the reactants is retained in the product. libretexts.orglibretexts.org For a concerted reaction to occur, the diene must adopt an s-cis conformation. ucalgary.calibretexts.org The reaction typically proceeds via a cyclic transition state, leading to the formation of two new sigma bonds and one new pi bond. masterorganicchemistry.com

In addition to Diels-Alder reactions, the diene system can also participate in 1,3-dipolar cycloadditions. rsc.orgwikipedia.orgrsc.org These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Nitrones are common 1,3-dipoles used in these reactions to generate isoxazolidine (B1194047) rings. rsc.orgmdpi.com The regioselectivity and stereoselectivity of these cycloadditions can often be controlled through the choice of reactants, catalysts, and reaction conditions. rsc.orgresearchgate.net

| Cycloaddition Type | Reactant (Diene Moiety) | Potential Reaction Partner | Expected Product |

| Diels-Alder | This compound | Electron-rich alkene/alkyne | Substituted cyclohexene/cyclohexadiene |

| 1,3-Dipolar Cycloaddition | This compound (as dipolarophile) | 1,3-Dipole (e.g., nitrone, azide) | Five-membered heterocycle |

Selective Reduction Strategies for Nitro Groups in Dienes

The selective reduction of nitro groups in the presence of other reducible functional groups, such as the double bonds in a diene system, presents a significant synthetic challenge. Various methods have been developed for the selective reduction of aromatic nitro compounds, and these strategies could potentially be adapted for this compound.

Common reagents for the selective reduction of nitro groups include metal catalysts and reducing agents in specific solvent systems. For instance, hydrazine (B178648) hydrate (B1144303) in the presence of commercial zinc dust has been used for the selective and rapid reduction of aromatic nitro compounds to their corresponding amines at room temperature. researchgate.net Another approach involves the use of a mixture of boron trifluoride etherate and sodium borohydride (B1222165) under aprotic conditions. calvin.edu

The choice of reducing agent and reaction conditions is crucial to avoid the undesired reduction of the diene's double bonds. For example, catalytic hydrogenation with catalysts like Ni/SiO2 has been shown to be highly efficient for the reduction of various aromatic nitro compounds with high conversion and selectivity. researchgate.net Studies on the selective reduction of nitriles in the presence of aromatic nitro groups have also explored various Lewis acid and borohydride combinations to optimize reaction conditions. calvin.educalvin.edu The selective reduction of one nitro group in polynitro compounds has been achieved using reagents like sodium polysulfide (Na2Sx). stackexchange.com

| Reducing Agent/System | Potential Selectivity | Notes |

| Hydrazine hydrate / Zinc dust | Selective for nitro groups | Effective at room temperature. researchgate.net |

| BF3·OEt2 / NaBH4 | Aprotic reduction of nitro groups | Can be optimized for selectivity. calvin.edu |

| Ni/SiO2 | Catalytic hydrogenation | High efficiency and reusability. researchgate.net |

| Sodium polysulfide (Na2Sx) | Selective reduction of one nitro group | Can differentiate between nitro groups in polynitro compounds. stackexchange.com |

Functional Group Transformations of the Trinitrodiene Scaffold

The this compound scaffold offers multiple sites for functional group transformations, allowing for the synthesis of a diverse range of derivatives. The trinitromethyl group and the conjugated diene system are the primary loci for chemical modifications.

As discussed previously, the nitro groups can be selectively reduced to amino groups. researchgate.net These amino groups can then undergo further reactions, such as acylation or alkylation, to introduce new functionalities.

The diene system can be modified through various addition reactions. For example, halogenation of the double bonds could introduce bromine or chlorine atoms, which can then serve as leaving groups for subsequent nucleophilic substitution reactions. Hydroboration-oxidation of the diene could lead to the formation of alcohols, providing another avenue for functionalization.

Furthermore, the combination of cycloaddition reactions and subsequent transformations of the resulting cycloadducts can lead to complex molecular architectures. For instance, a Diels-Alder reaction followed by oxidation or reduction of the newly formed ring can generate a variety of polycyclic compounds.

Formation of Polymeric Structures via Diene Reactivity

The conjugated diene structure of this compound suggests its potential as a monomer for polymerization reactions. The polymerization of 1,3-dienes is a well-established field, with various catalytic systems capable of producing polymers with controlled microstructures.

For example, cobalt and nickel complexes with specific ligands have been shown to catalyze the polymerization of 1,3-butadiene (B125203). nih.govrsc.org These catalysts can influence the stereochemistry of the resulting polymer, leading to predominantly cis-1,4, trans-1,4, or 1,2-polybutadiene. The presence of the bulky and electron-withdrawing trinitromethyl group in this compound would likely have a significant impact on the polymerization process, affecting the activity of the catalyst and the properties of the resulting polymer.

Free-radical polymerization is another potential route for polymerizing dienes. Initiators like 2,2′-azobisisobutyronitrile (AIBN) can be used to initiate the polymerization of functionalized dienes. researchgate.net The reactivity of the monomer and the microstructure of the resulting polymer would be influenced by the reaction conditions and the nature of any comonomers used. The high nitro content of the resulting polymer from this compound could impart unique properties, such as high energy density or specific thermal behaviors.

Advanced Research Applications and Methodological Contributions

Theoretical Contributions to High-Energy Materials Design Principles

The design of new energetic materials is a complex process that relies heavily on theoretical and computational predictions to guide synthetic efforts. researchgate.net The introduction of multiple nitro groups into a hydrocarbon framework, as seen in 6,6,6-Trinitrohexa-1,3-diene, is a key strategy for increasing the energy content of a molecule. The trinitromethyl group (-C(NO₂)₃) is a particularly potent energetic functional group.

Theoretical studies on related polynitro compounds provide insight into the principles that would govern the properties of this compound. Computational methods are employed to predict key detonation parameters, such as velocity of detonation (VOD) and detonation pressure, as well as density and thermal stability. researchgate.net For instance, the design of new ionic-based high-energy materials often involves the theoretical evaluation of various polynitro anions and cations to identify promising candidates. researchgate.net While specific computational data for this compound is not widely published, the principles derived from studies on compounds like polynitrocubanes and derivatives of 1,3,5-trinitrobenzene (B165232) are directly applicable. researchgate.netresearchgate.net

The presence of the conjugated diene system in this compound is also a significant factor in its theoretical energetic profile. This structural feature can influence the molecule's stability and decomposition pathways. The balance between high energy content and thermal stability is a critical challenge in the development of energetic materials. mdpi.com

Table 1: Predicted Properties of High-Energy Materials Based on Functional Groups

| Functional Group | Expected Impact on Energetic Properties | Reference |

| Trinitromethyl (-C(NO₂)₃) | High density, high velocity of detonation (VOD) | researchgate.net |

| Nitro (-NO₂) | Increases energy content and oxygen balance | mdpi.com |

| Conjugated Diene | Influences stability and decomposition pathways | researchgate.net |

Role as a Model Compound in Studies of Complex Nitration Chemistry

Nitro-functionalized analogues of 1,3-butadiene (B125203) are noted as being poorly described in the literature, making them an interesting subject for the study of complex nitration and subsequent chemical transformations. researchgate.net The synthesis and reactivity of such compounds present unique challenges and opportunities for understanding reaction mechanisms.

The chemistry of conjugated nitroalkenes is a well-established field, but the introduction of a second double bond to form a nitrodiene opens up new avenues of reactivity. researchgate.net These molecules can serve as valuable building blocks in organic synthesis, particularly in cycloaddition reactions. nih.gov While specific studies detailing the use of this compound as a model compound are not prominent, its structure is ideal for investigating the electronic effects of a geminal trinitro group on a conjugated diene system.

The study of such model compounds can provide valuable data on:

The influence of multiple electron-withdrawing nitro groups on the reactivity of the diene system.

The regioselectivity and stereoselectivity of reactions such as Diels-Alder cycloadditions.

The stability and decomposition kinetics of highly nitrated unsaturated hydrocarbons.

Novel Synthetic Routes for Related Trinitrated Alkenes and Dienes

The synthesis of polynitro compounds, especially those with a high density of nitro groups on a small carbon backbone, is often challenging and can involve hazardous procedures. army.mil The development of safer and more efficient synthetic methods is therefore a key area of research.

While a specific, optimized synthesis for this compound is not detailed in readily available literature, general methods for the synthesis of nitrodienes and related compounds provide a basis for its potential preparation. A comprehensive review of nitro-functionalized analogues of 1,3-butadiene highlights several synthetic strategies. researchgate.net For instance, the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene has been achieved through methods such as the thermal elimination of acetic acid from 2,3-diacetoxy-1,4-dinitrobutane. nih.gov

Modern synthetic methods for the stereoselective construction of 1,3-dienes are diverse and include: nih.gov

Wittig-type olefination reactions. nih.gov

Transition metal-catalyzed cross-coupling reactions. nih.gov

Olefin metathesis. nih.gov

Adapting these methods for the introduction of a trinitromethyl group would be a significant synthetic challenge, likely requiring multi-step processes and careful control of reaction conditions to manage the high reactivity of the target molecule. Research into the synthesis of related compounds, such as 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine, underscores the complexity of introducing multiple trinitroethyl groups into a molecule. researchgate.net

Table 2: General Synthetic Approaches for Dienes and Nitrodienes

| Synthetic Method | Description | Applicability to Trinitrated Dienes | Reference |

| Elimination Reactions | Removal of small molecules (e.g., H₂O, HX, acetic acid) to form double bonds. | A potential route, but may be complicated by the reactivity of the trinitromethyl group. | nih.gov |

| Wittig-type Reactions | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. | Could be adapted for the synthesis of the diene backbone prior to nitration. | nih.gov |

| Cross-Coupling Reactions | Formation of carbon-carbon bonds, often catalyzed by transition metals. | Useful for constructing the diene system, but functional group tolerance is a consideration. | nih.gov |

Advancements in Materials Science through Highly Nitrated Compound Research

Research into highly nitrated compounds, including complex molecules like this compound, contributes to the broader field of materials science by pushing the boundaries of chemical synthesis and performance. The development of new energetic materials is a significant driver of this research, with the goal of creating substances that are more powerful and safer to handle than traditional explosives like TNT and RDX. researchgate.netmdpi.com

The insights gained from studying the synthesis, structure, and properties of highly nitrated compounds can be applied to other areas of materials science. For example, the unique electronic properties of these molecules could be of interest in the development of new electronic or optical materials. redalyc.org Furthermore, the methodologies developed for the safe and reliable synthesis of these energetic materials can be adapted for the production of other fine chemicals, including pharmaceuticals. army.mil

The quest for advanced energetic materials has led to the investigation of various classes of compounds, including polynitrogen materials and nitro-rich cage compounds like polynitrocubanes. researchgate.netredalyc.org While not a cage compound, this compound represents a class of acyclic, highly nitrated hydrocarbons that contribute to the fundamental understanding of the relationship between molecular structure and energetic performance.

Analytical Methodologies for Research on 6,6,6 Trinitrohexa 1,3 Diene

Advanced Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 6,6,6-Trinitrohexa-1,3-diene by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Infrared (IR) and Raman Spectroscopy are used to identify the functional groups present in the molecule. The IR spectrum of a nitro compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds. orgchemboulder.comevitachem.com For nitroalkanes, these typically appear around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.com The presence of conjugation in this compound would also give rise to characteristic C=C stretching vibrations in the 1600-1680 cm⁻¹ region. spectroscopyonline.com Raman spectroscopy, being complementary to IR, would also be effective in identifying these functional groups and is particularly useful for analyzing symmetric vibrations that are weak in the IR spectrum. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and inferring its structure. As an energetic material, its analysis might involve techniques like probing mass spectrometry (PMS) to study thermal decomposition products. orgchemboulder.com The fragmentation of nitro compounds often involves the loss of nitro (NO₂) groups and other characteristic pathways. libretexts.org High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition. spectroscopyonline.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Olefinic Protons (H1-H4) | ~5.0 - 7.5 ppm, complex multiplets |

| Allylic Protons (H5) | Shifted due to proximity to C(NO₂)₃ group | |

| ¹³C NMR | Diene Carbons (C1-C4) | ~100 - 150 ppm |

| Saturated Carbon (C5) | Varies based on substitution | |

| Nitro-substituted Carbon (C6) | Distinct, downfield-shifted signal | |

| IR Spectroscopy | Asymmetric NO₂ Stretch | ~1550 - 1570 cm⁻¹ (strong) |

| Symmetric NO₂ Stretch | ~1360 - 1380 cm⁻¹ (strong) | |

| Conjugated C=C Stretch | ~1600 - 1650 cm⁻¹ (medium) | |

| =C-H Stretch | ~3010 - 3100 cm⁻¹ (medium) | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of C₆H₇N₃O₆ |

| Key Fragments | [M-NO₂]⁺, [M-2NO₂]⁺, [M-3NO₂]⁺, loss of other small molecules |

Note: This table is based on general spectroscopic principles for similar functional groups and does not represent experimentally verified data for this compound.

Chromatographic Methodologies for Purity and Isomer Separation

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any isomers, byproducts, or starting materials from the synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of energetic materials due to its ability to separate thermally sensitive and non-volatile compounds. libretexts.orgsemanticscholar.org For a polar compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). Detection is typically achieved using a UV detector, as the conjugated diene and nitro groups are strong chromophores. semanticscholar.org

Gas Chromatography (GC) can also be used, particularly for assessing the presence of more volatile impurities. wpmucdn.comresearchgate.net However, given the high molecular weight and the presence of three polar nitro groups, this compound may have limited thermal stability, which could lead to decomposition in the heated GC injector or column. semanticscholar.org If feasible, a short, wide-bore capillary column with a deactivated injection port liner would be necessary. semanticscholar.org An electron capture detector (ECD) would be highly sensitive to the electronegative nitro groups. researchgate.net

Supercritical Fluid Chromatography (SFC) presents a hybrid approach, using a supercritical fluid like carbon dioxide as the mobile phase. miamioh.edu SFC can offer the high efficiency of GC and the ability to analyze thermally labile compounds like HPLC, making it a potentially suitable method for the analysis of this energetic material. miamioh.edu

Table 2: General Chromatographic Approaches for Nitro-Compound Analysis

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis |

| GC | 5% Phenyl Polysiloxane | Helium | ECD or MS |

| SFC | Various packed columns | Supercritical CO₂ with co-solvent | UV-Vis, MS |

Note: This table provides general examples of chromatographic systems used for related compounds. The optimal conditions for this compound would require experimental development.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While spectroscopy and chromatography can establish connectivity and purity, only single-crystal X-ray diffraction can provide an unambiguous determination of the molecule's three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of any stereoisomers. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful crystallographic analysis would definitively confirm the geometry of the diene system (e.g., cis/trans isomerism) and the precise arrangement of the three nitro groups around the C6 carbon. This information is critical for understanding the molecule's packing in the solid state, its density, and ultimately, its energetic properties. Although literature on the crystal structure of this specific compound is not available, the technique itself is the gold standard for such determinations. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

Currently, there are no direct academic contributions detailing the synthesis or properties of 6,6,6-Trinitrohexa-1,3-diene. The body of knowledge rests on the synthesis and reactivity of analogous structures, such as other conjugated dienes and polynitro compounds.

The primary challenge in the synthesis of this compound is predicted to be the introduction of three nitro groups onto a single carbon atom at the terminus of a hexadiene chain. Polynitroalkanes are known for their instability, and the presence of a conjugated diene system could further complicate synthetic efforts. A comprehensive review of nitro-functionalized 1,3-butadiene (B125203) analogues highlights that out of 35 possible combinations, only five have been described in the literature, indicating significant synthetic hurdles and potential hazards associated with such molecules. researchgate.net For instance, attempts to synthesize 1,2,3,4-tetranitro-1,3-butadiene reportedly resulted in an explosion of the reaction mixture. researchgate.net This underscores the extreme difficulty and danger in synthesizing highly nitrated dienes. researchgate.net

The synthesis of even simpler, non-nitrated 1,4-dienes, also known as skipped dienes, is considered a substantial challenge in organic chemistry. rsc.org The controlled synthesis of complex polyketide natural products, which can contain diene functionalities, often encounters unanticipated challenges. nih.gov Moreover, the synthesis of polymers with controlled molecular-level structures is an inherently divergent process, presenting its own set of difficulties. rsc.orgresearchgate.net

The key challenges can be summarized in the following table:

| Challenge Category | Specific Obstacles |

| Synthesis | Instability of polynitroalkane precursors; difficulty in controlling regioselectivity of nitration; potential for explosive decomposition during synthesis and purification. researchgate.net |

| Characterization | The anticipated high reactivity and potential instability make isolation and characterization using standard spectroscopic methods challenging. |

| Handling and Storage | High energetic potential suggests significant hazards, requiring specialized handling and storage protocols. researchgate.net |

Unexplored Synthetic Avenues for this compound

Given the lack of a defined synthetic route, several theoretical pathways could be explored, drawing inspiration from the synthesis of related compounds.

Late-Stage Nitration: A potential, though challenging, approach involves the synthesis of a suitable hexa-1,3-diene (B1595754) precursor followed by late-stage nitration. The development of mild and selective nitrating agents would be crucial to avoid decomposition of the diene backbone.

Building Block Approach: A more controlled method could involve the synthesis of a smaller, pre-nitrated building block, such as a trinitromethyl-substituted aldehyde or halide, which could then be coupled with a suitable C3 fragment to construct the diene system. The Horner-Wadsworth-Emmons reaction, a common method for diene synthesis, could potentially be adapted for this purpose.

Transition Metal-Catalyzed Reactions: Modern synthetic methods for diene synthesis often rely on transition metal catalysis. nih.gov Research into novel catalytic systems could open up pathways for the controlled construction of highly functionalized dienes like the target compound.

A review of synthetic methodologies for skipped dienes highlights a variety of catalytic systems, including those based on ruthenium, cobalt, rhodium, and others, which could be adapted for this purpose. rsc.org

Advanced Computational Modeling for Next-Generation Studies

In the absence of experimental data, advanced computational modeling is an indispensable tool for predicting the properties and guiding the synthesis of this compound.

Density Functional Theory (DFT) studies can provide valuable insights into the molecule's:

Electronic Structure: Understanding the influence of the three nitro groups on the electron distribution of the conjugated diene system. mdpi.com

Vibrational Frequencies: Aiding in the potential future identification of the compound via infrared spectroscopy.

Thermodynamic Properties: Estimating the heat of formation, which is crucial for assessing its energetic potential. purdue.edu

Molecular Dynamics (MD) simulations can be employed to study the stability and decomposition pathways of the molecule under various conditions. This is particularly important for energetic materials to understand their sensitivity and performance. mdpi.com The use of machine learning methods, trained on datasets of known energetic materials, is also an emerging approach to predict the properties of novel compounds. nih.gov

The following table outlines potential computational approaches:

| Computational Method | Predicted Insights |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, spectroscopic signatures (IR, NMR), heat of formation. mdpi.compurdue.edu |

| Molecular Dynamics (MD) | Thermal stability, decomposition mechanisms, sensitivity to impact and friction. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and intermolecular interactions. |

| Machine Learning (ML) Models | Prediction of energetic performance and sensitivity based on molecular structure. nih.gov |

Potential for Integration into Novel Molecular Architectures and Advanced Materials

Should the synthesis of this compound be achieved, its unique structure—a conjugated diene coupled with a highly energetic trinitromethyl group—could lend itself to several applications in materials science.

Energetic Polymers: The diene functionality provides a handle for polymerization. Incorporation of this monomer into a polymer backbone could lead to the development of novel energetic polymers or polymer-bonded explosives (PBXs). The reactivity of dienes in polymerization is well-established. nih.gov

Precursors for Heterocyclic Synthesis: Conjugated dienes are versatile building blocks in organic synthesis, most notably in Diels-Alder reactions. researchgate.net The presence of the electron-withdrawing nitro groups would significantly influence the reactivity of the diene in such cycloadditions, potentially leading to the synthesis of novel, highly functionalized, and energetic cyclic compounds.

Advanced Propellants and Explosives: The high nitrogen and oxygen content, contributed by the three nitro groups, suggests a high energy density. purdue.edumdpi.com This could make it a candidate for advanced solid propellants or explosives, assuming it can be synthesized and handled safely.

Functional Materials: The unique electronic properties imparted by the nitro groups could be exploited in the design of functional organic materials. For instance, nitro-containing compounds have been investigated as building blocks for materials with interesting optoelectronic properties. mdpi.com Diene complexes also have potential applications in materials science and nanotechnology. numberanalytics.com

The potential applications are summarized below:

| Application Area | Rationale |

| Energetic Materials | High calculated energy density due to the trinitromethyl group. purdue.edumdpi.com |

| Polymer Chemistry | The diene moiety allows for polymerization to form energetic polymers or serve as a component in PBXs. nih.gov |

| Synthetic Chemistry | A versatile building block for the synthesis of complex, energetic heterocyclic compounds via cycloaddition reactions. researchgate.net |

| Materials Science | Potential for creating novel functional materials by leveraging its unique electronic structure. mdpi.comnumberanalytics.com |

Q & A

Advanced Question: How does the electronic and steric environment influence regioselectivity during nitration of strained dienes like this compound?

Methodological Answer: Regioselectivity in nitration is governed by the interplay of electron density and steric effects. Computational studies (DFT) reveal that the electron-withdrawing nature of nitro groups destabilizes adjacent carbons, directing subsequent nitrations to less hindered positions. Steric strain in the 6,6,6-trisubstituted system may force nitro groups into non-ideal geometries, increasing activation energy. Kinetic isotope experiments and isotopic labeling (e.g., deuterated analogs) can validate proposed mechanisms .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR detects deshielded vinyl protons (δ 6.5–7.5 ppm) and nitro group proximity via coupling patterns. ¹³C NMR identifies electron-deficient carbons near nitro groups (δ 100–120 ppm).

- IR : Strong asymmetric/symmetric NO₂ stretches (~1540 cm⁻¹ and ~1370 cm⁻¹) confirm nitro functionality.

- X-ray Crystallography : Resolves bond angles and torsional strain from the three nitro groups .

Advanced Question: How can time-resolved vibrational spectroscopy (TRVS) elucidate decomposition pathways of this compound under thermal stress?

Methodological Answer: TRVS monitors real-time vibrational changes during thermal degradation. For example, the disappearance of NO₂ stretches and emergence of NO or CO₂ bands (1800–2200 cm⁻¹) indicate nitro group cleavage and oxidative decomposition. Coupled with DSC/TGA, this reveals critical temperature thresholds for stability, informing safe handling protocols .

Basic Question: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts optimized geometries, electrostatic potentials, and HOMO-LUMO gaps. Solvent effects (e.g., acetonitrile) can be modeled using PCM (Polarizable Continuum Model). Software like Gaussian or ORCA is recommended .

Advanced Question: How do non-covalent interactions (NCI) in this compound influence its crystal packing and mechanical sensitivity?

Methodological Answer: NCI analysis (via AIM or NCIplot) identifies weak interactions (e.g., C–H···O nitro) that stabilize crystal lattices. Stronger interactions correlate with lower mechanical sensitivity (impact/friction), critical for energetic materials. Synchrotron X-ray diffraction paired with Hirshfeld surface analysis quantifies these interactions .

Basic Question: How can the stability of this compound be assessed in long-term storage?

Methodological Answer:

Accelerated aging studies under controlled humidity (40–60% RH) and temperature (25–40°C) monitor degradation via HPLC or GC-MS. Stabilizers like phthalate esters or antioxidants (e.g., BHT) can be tested for efficacy .

Advanced Question: What role do nitro group torsional angles play in the compound’s susceptibility to photolytic degradation?

Methodological Answer: Ultrafast transient absorption spectroscopy tracks photolysis products (e.g., NO, radicals). Torsional strain from non-planar nitro groups increases photoreactivity. TD-DFT calculations simulate excited-state dynamics, linking specific angles to bond dissociation energies .

Basic Question: What synthetic precursors are viable for this compound, and how do their reactivities compare?

Methodological Answer:

Precursors like hexa-1,3-diene or halogenated analogs (e.g., 6,6,6-tribromohexa-1,3-diene) allow stepwise nitration. Brominated precursors offer better regiocontrol via SNAr mechanisms but require hazardous handling. Comparative kinetic studies (e.g., in situ IR monitoring) quantify reactivity differences .

Advanced Question: Can transition-metal catalysis (e.g., Pd/Cu) enable selective C–H nitration in diene systems?

Methodological Answer: Palladium-catalyzed C–H activation (e.g., directed ortho-nitration) could functionalize specific positions. Ligand design (e.g., pyridine-carboxylates) may direct nitration to the 6-position. Mechanistic studies using deuterated substrates or radical traps (TEMPO) distinguish between electrophilic vs. radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.